

MMV688845: A Technical Overview of its Discovery, Origin, and Preclinical Profile

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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191

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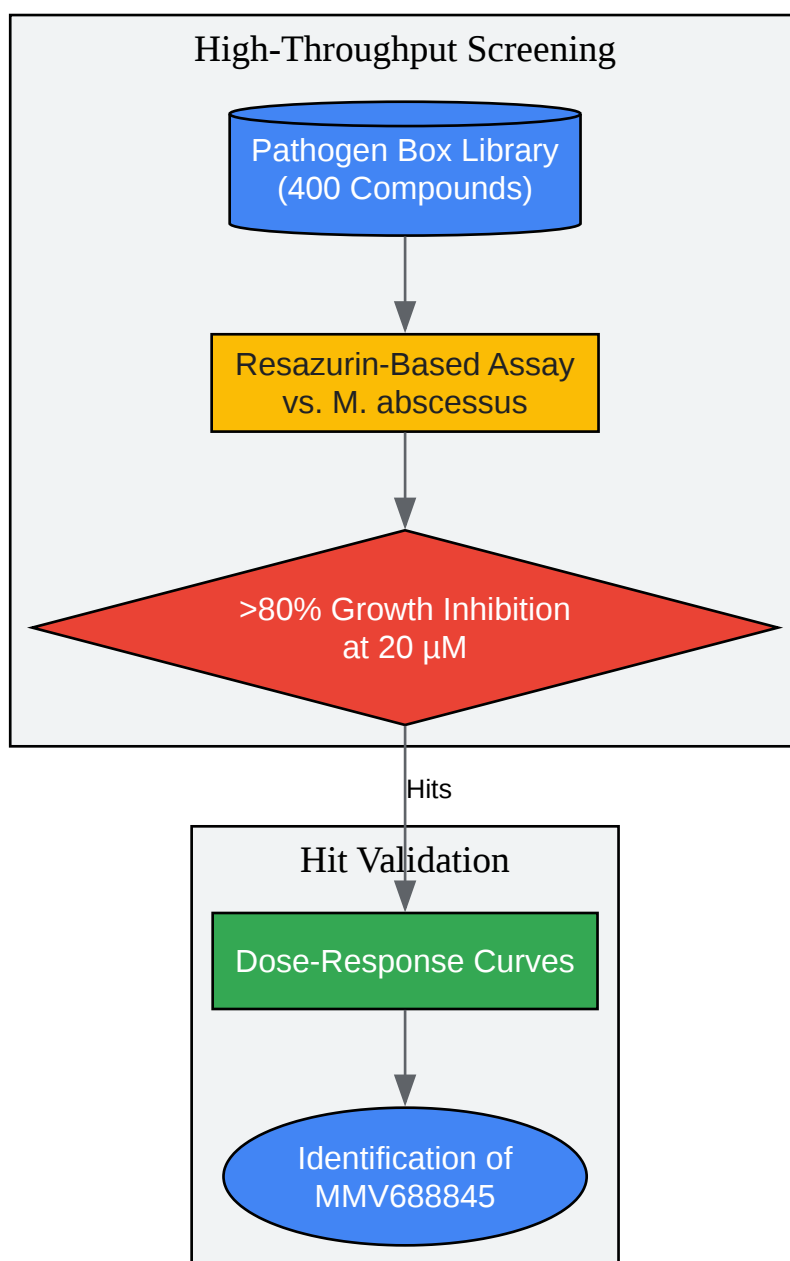
Introduction

Infections caused by nontuberculous mycobacteria (NTM), particularly *Mycobacterium abscessus*, are a growing concern globally due to their intrinsic resistance to many common antibiotics.^{[1][2][3]} The urgent need for novel therapeutics has driven screening efforts to identify new chemical entities with activity against this challenging pathogen.^{[1][2]} This document provides a detailed technical overview of **MMV688845**, a promising lead compound identified for its potent anti-M. abscessus activity.

MMV688845, a synthetic phenylalanine amide, was originally identified as a hit against *Mycobacterium tuberculosis*.^{[1][4]} It was subsequently screened as part of the Pathogen Box, a collection of 400 drug-like molecules active against neglected diseases, for its activity against M. abscessus.^{[3][5]} This screening effort led to the identification of **MMV688845** as a viable candidate for further development.^{[3][5]}

Discovery and Origin

The discovery of **MMV688845** as an anti-M. abscessus agent originated from a phenotypic screening campaign.^{[3][5]} The Pathogen Box library was screened against M. abscessus using a resazurin-based live/dead assay.^{[3][5]} Compounds that demonstrated greater than 80% growth inhibition at a single concentration of 20 µM were selected for further investigation.^[5] **MMV688845** was one of the hit compounds that emerged from this initial screen and showed promising dose-response curves.^{[3][5]}



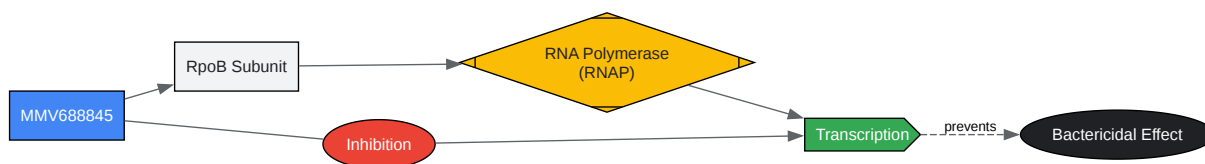
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Discovery workflow for **MMV688845**.

Mechanism of Action

MMV688845 exerts its antimycobacterial effect by targeting the RNA polymerase (RNAP).[1][4][6][7] Specifically, it inhibits the RpoB subunit of the RNAP, a mechanism analogous to its activity in *M. tuberculosis*. [1][2][4] This binding site is distinct from that of the rifamycins, a critical class of antibiotics that also target RpoB.[1][2] The emergence of spontaneous resistant

mutants of *M. abscessus* with mutations in the *rpoB* gene further validates RpoB as the target of **MMV688845**.^{[1][4]}



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Mechanism of action of **MMV688845**.

In Vitro Efficacy

MMV688845 has demonstrated broad activity against the *M. abscessus* complex, including all three subspecies (*M. abscessus* subsp. *abscessus*, *M. abscessus* subsp. *massiliense*, and *M. abscessus* subsp. *bolletii*) and various clinical isolates.^[4]

Minimum Inhibitory Concentrations (MICs)

The MICs of **MMV688845** have been determined against a panel of *M. abscessus* strains. The compound shows consistent activity across different strains and subspecies.

| Strain | Subspecies | MIC (µM) |
|--------------------|-------------|----------|
| ATCC 19977 | abscessus | 7.5 |
| Bamboo | massiliense | 8 |
| K21 | abscessus | 16 |
| Clinical Isolate 1 | abscessus | 15 |
| Clinical Isolate 2 | massiliense | 16 |
| Clinical Isolate 3 | bolletii | 16 |

Data compiled from multiple studies.[\[4\]](#)

Bactericidal Activity

MMV688845 exhibits bactericidal activity against *M. abscessus*.[\[1\]](#)[\[4\]](#) In time-kill assays, a concentration-dependent reduction in colony-forming units (CFU) was observed.[\[4\]](#) The minimum bactericidal concentration (MBC90) against the reference strain ATCC 19977 was determined to be 15 μ M, which is twice the MIC90.[\[4\]](#)

Synergy with Other Antibiotics

Checkerboard assays have been performed to assess the interaction of **MMV688845** with other antibiotics commonly used to treat *M. abscessus* infections. The compound shows synergistic effects with macrolides, such as clarithromycin, and additive effects with other anti-*M. abscessus* drugs.[\[1\]](#)[\[4\]](#)

| Combination | Interaction |
|----------------------------|-------------|
| MMV688845 + Clarithromycin | Synergy |
| MMV688845 + Rifabutin | Additive |

Data from checkerboard assays.[\[1\]](#)[\[4\]](#)

Experimental Protocols

MIC Determination

The MIC of **MMV688845** was determined using the broth microdilution method in 7H9 medium.[\[4\]](#) A serial dilution of the compound was prepared in a 96-well plate. *M. abscessus* cultures were diluted to a final concentration of 5×10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[\[4\]](#)

Checkerboard Synergy Assay

The synergistic interaction of **MMV688845** with other antibiotics was evaluated using a checkerboard assay.[\[4\]](#) Serial dilutions of **MMV688845** were made along the x-axis of a 96-well

plate, and serial dilutions of the second antibiotic were made along the y-axis. The plates were inoculated with *M. abscessus* and incubated as described for MIC determination. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy ($FICI \leq 0.5$), additivity ($0.5 < FICI \leq 4$), or antagonism ($FICI > 4$).^[8]

Isolation and Sequencing of Resistant Mutants

To confirm the target of **MMV688845**, spontaneous resistant mutants were isolated.^[4] A high-density culture of *M. abscessus* was plated on 7H10 agar containing 4x the MIC of **MMV688845**. Colonies that grew after incubation were selected and re-streaked on drug-containing agar to confirm resistance. Genomic DNA was extracted from the resistant mutants, and the *rpoB* gene was amplified by PCR and sequenced to identify mutations.^[4]

Conclusion

MMV688845 is a promising lead compound for the development of new treatments for *M. abscessus* infections.^{[1][2]} Its novel mechanism of action, potent bactericidal activity, and synergistic interactions with existing antibiotics make it an attractive candidate for further preclinical and clinical development.^{[1][4]} The data presented in this guide highlight the potential of **MMV688845** to address the unmet medical need for effective therapies against this multidrug-resistant pathogen.

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